molecular formula C19H15ClN4S B3407037 (Z)-N-(3-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477190-21-9

(Z)-N-(3-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B3407037
CAS No.: 477190-21-9
M. Wt: 366.9 g/mol
InChI Key: LXAAETSCEGWQSM-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves a multi-step process. One common method starts with the preparation of the thiazole ring through the cyclization of appropriate precursors. The subsequent steps involve the introduction of the chlorophenyl and ethylphenyl groups, followed by the formation of the carbohydrazonoyl cyanide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of raw materials and reagents is also crucial to ensure the sustainability and environmental friendliness of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.

    Substitution: The phenyl rings and the thiazole ring can undergo substitution reactions with various reagents, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenyl rings or the thiazole ring.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the thiazole ring and the cyanide group can interact with biological targets, leading to various biological effects.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic applications. The compound’s structure may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-N-(3-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The thiazole ring and the cyanide group can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
  • (Z)-N-(3-bromophenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
  • (Z)-N-(3-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl acetate

Uniqueness

What sets (Z)-N-(3-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide apart from similar compounds is its specific combination of functional groups. The presence of both the chlorophenyl and ethylphenyl groups, along with the thiazole ring and the cyanide group, gives it unique chemical properties and potential applications. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(2Z)-N-(3-chloroanilino)-4-(4-ethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4S/c1-2-13-6-8-14(9-7-13)18-12-25-19(22-18)17(11-21)24-23-16-5-3-4-15(20)10-16/h3-10,12,23H,2H2,1H3/b24-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAAETSCEGWQSM-ULJHMMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC(=CC=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-N-(3-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
Reactant of Route 2
Reactant of Route 2
(Z)-N-(3-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
Reactant of Route 3
(Z)-N-(3-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
Reactant of Route 4
Reactant of Route 4
(Z)-N-(3-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
Reactant of Route 5
(Z)-N-(3-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
Reactant of Route 6
(Z)-N-(3-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

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